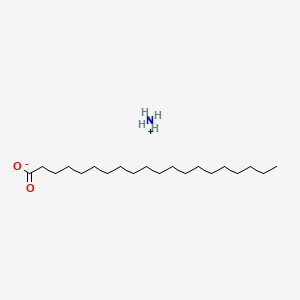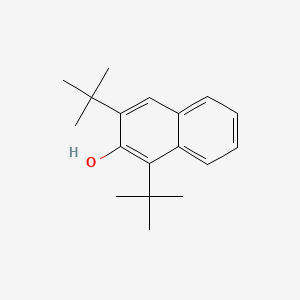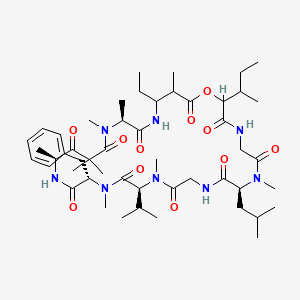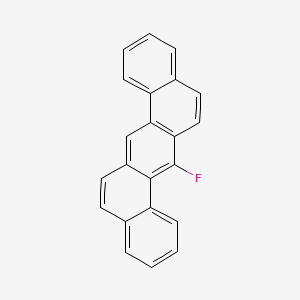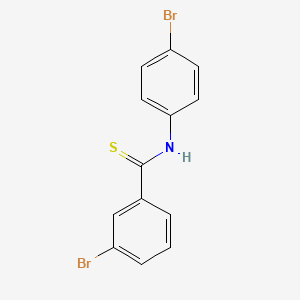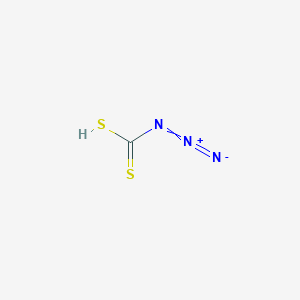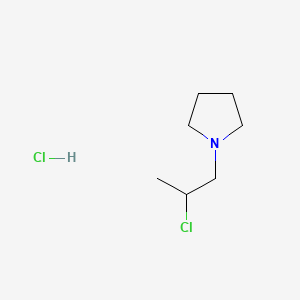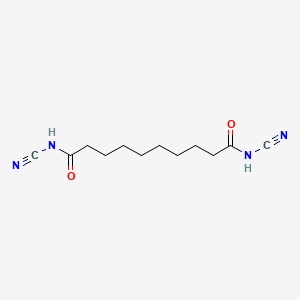
2,4-Dodecadienamide, N-ethyl-3,7,11-trimethyl-, (E,E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dodecadienamide, N-ethyl-3,7,11-trimethyl-, (E,E)- is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of two conjugated double bonds and a trimethyl-substituted dodecadienamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dodecadienamide, N-ethyl-3,7,11-trimethyl-, (E,E)- typically involves multi-step organic reactions. One common method starts with the preparation of the ethyl ester of 3,7,11-trimethyl-2,4-dodecadienoate from 4-methyltetrahydropyran. The cleavage of 4-methyltetrahydropyran by acetyl bromide in the presence of zinc chloride yields 3-methyl-5-bromo-1-acetoxypentane. This intermediate is then coupled with isobutylmagnesium bromide to produce tetrahydrogeraniol, which is subsequently oxidized to the corresponding aldehyde. The aldehyde undergoes further reactions with allylmagnesium chloride and oxidation to form 6,10-dimethyl-3E-undecen-2-one, which is finally converted to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2,4-Dodecadienamide, N-ethyl-3,7,11-trimethyl-, (E,E)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the double bonds to single bonds, altering the compound’s properties.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alkanes or alcohols.
Scientific Research Applications
2,4-Dodecadienamide, N-ethyl-3,7,11-trimethyl-, (E,E)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of 2,4-Dodecadienamide, N-ethyl-3,7,11-trimethyl-, (E,E)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biological responses. For instance, its antimicrobial activity could be due to the disruption of microbial cell membranes or inhibition of essential enzymes.
Comparison with Similar Compounds
Similar Compounds
2,4-Dodecadienoic acid, 3,7,11-trimethyl-, ethyl ester: Shares a similar backbone but differs in functional groups.
6,10-Dimethyl-3E-undecen-2-one: An intermediate in the synthesis of the target compound with similar structural features.
Uniqueness
2,4-Dodecadienamide, N-ethyl-3,7,11-trimethyl-, (E,E)- is unique due to its specific amide functional group and conjugated double bonds, which confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
58084-44-9 |
|---|---|
Molecular Formula |
C17H31NO |
Molecular Weight |
265.4 g/mol |
IUPAC Name |
(2E,4E)-N-ethyl-3,7,11-trimethyldodeca-2,4-dienamide |
InChI |
InChI=1S/C17H31NO/c1-6-18-17(19)13-16(5)12-8-11-15(4)10-7-9-14(2)3/h8,12-15H,6-7,9-11H2,1-5H3,(H,18,19)/b12-8+,16-13+ |
InChI Key |
BSURDEZWFDLQNC-UEVLXMDPSA-N |
Isomeric SMILES |
CCNC(=O)/C=C(\C)/C=C/CC(C)CCCC(C)C |
Canonical SMILES |
CCNC(=O)C=C(C)C=CCC(C)CCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



